Cas no 57626-72-9 (1,3-Dioxolane-4-methanol, α,2,2-trimethyl-, (αR,4R)-rel-)

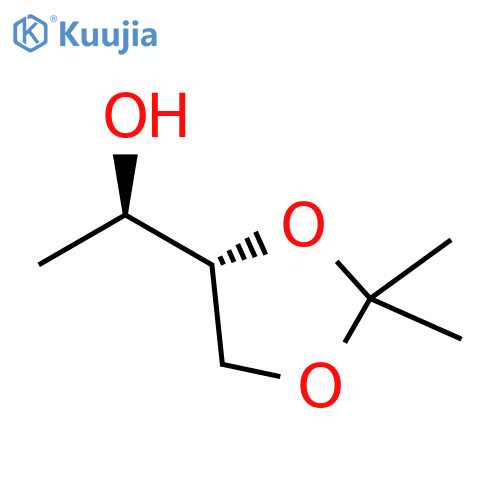

57626-72-9 structure

商品名:1,3-Dioxolane-4-methanol, α,2,2-trimethyl-, (αR,4R)-rel-

1,3-Dioxolane-4-methanol, α,2,2-trimethyl-, (αR,4R)-rel- 化学的及び物理的性質

名前と識別子

-

- 1,3-Dioxolane-4-methanol, α,2,2-trimethyl-, (αR,4R)-rel-

- YJZDTHNWQIMGBF-PHDIDXHHSA-N

- SCHEMBL1487007

- EN300-708702

- (1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol

- (1R)-1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanol

- 57626-72-9

-

- インチ: 1S/C7H14O3/c1-5(8)6-4-9-7(2,3)10-6/h5-6,8H,4H2,1-3H3/t5-,6-/m1/s1

- InChIKey: YJZDTHNWQIMGBF-PHDIDXHHSA-N

- ほほえんだ: O1C[C@H]([C@@H](C)O)OC1(C)C

計算された属性

- せいみつぶんしりょう: 146.094294304g/mol

- どういたいしつりょう: 146.094294304g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 122

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.7Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

じっけんとくせい

- 密度みつど: 1.027±0.06 g/cm3(Predicted)

- ふってん: 193.4±15.0 °C(Predicted)

- 酸性度係数(pKa): 14.27±0.20(Predicted)

1,3-Dioxolane-4-methanol, α,2,2-trimethyl-, (αR,4R)-rel- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-708702-1.0g |

(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol |

57626-72-9 | 1g |

$0.0 | 2023-06-06 |

1,3-Dioxolane-4-methanol, α,2,2-trimethyl-, (αR,4R)-rel- 関連文献

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

57626-72-9 (1,3-Dioxolane-4-methanol, α,2,2-trimethyl-, (αR,4R)-rel-) 関連製品

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量